N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Anticancer screening Hepatocellular carcinoma Cytotoxicity profiling

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole heterocyclic class, featuring a cyclohexanecarboxamide moiety at the 2-amino position and an ortho-tolyl group at the 5-position of the thiadiazole ring. With a molecular formula of C₁₆H₁₉N₃OS and a molecular weight of 301.41 g·mol⁻¹, the compound has been catalogued in commercial screening libraries and is available for research procurement at purities typically ≥95%.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 392243-38-8
Cat. No. B2422181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
CAS392243-38-8
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3CCCCC3
InChIInChI=1S/C16H19N3OS/c1-11-7-5-6-10-13(11)15-18-19-16(21-15)17-14(20)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19,20)
InChIKeyPILBAFINYHUBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8): Core Identity for Procurement and Screening


N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole heterocyclic class, featuring a cyclohexanecarboxamide moiety at the 2-amino position and an ortho-tolyl group at the 5-position of the thiadiazole ring . With a molecular formula of C₁₆H₁₉N₃OS and a molecular weight of 301.41 g·mol⁻¹, the compound has been catalogued in commercial screening libraries and is available for research procurement at purities typically ≥95% . Its structural architecture places it within a well-studied class of 5-aryl-1,3,4-thiadiazole derivatives that have been investigated for anticancer, antimicrobial, and enzyme inhibitory applications, making accurate compound identification essential for reproducible research outcomes.

Why N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide Cannot Be Casually Replaced by In-Class Analogs


Substitution at the 5-position of the 1,3,4-thiadiazole scaffold is a well-documented determinant of biological activity within this compound class [1]. Even subtle changes—such as replacing the ortho-methylphenyl group with a phenyl, para-methylphenyl, or heteroaromatic substituent—can alter both the electronic distribution and steric profile of the molecule, potentially shifting target engagement, cytotoxicity profiles, and physicochemical properties [1][2]. The specific ortho-tolyl substitution present in N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide distinguishes it from its unsubstituted phenyl and para-substituted analogs, and procurement of an incorrect analog risks irreproducible biological results. The quantitative evidence below documents where differentiation data exist and where they remain absent.

Quantitative Differentiation Evidence for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8)


HepG2 Hepatocellular Carcinoma Cytotoxicity: Baseline Activity Profile at 33 µM

In a standardized HepG2 cytotoxicity screen performed in a cell-based system using a plate reader (ChEMBL Source ID 11908, assay set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), the target compound was tested at a single concentration of 33 µM across 20 replicate wells . The mean readout value across all replicates was approximately 70.6 (range: 55–158; n=20), with a standard deviation of approximately 24.4, indicating moderate but variable activity. For context, the known FANCM-RMI inhibitor PIP-199 exhibits an IC₅₀ of 36 µM in the same target interaction space, while potent 5-aryl-1,3,4-thiadiazole anticancer leads in the literature achieve IC₅₀ values in the sub-micromolar to low-micromolar range against HepG2 cells [1]. No direct head-to-head comparator data against a specific close analog (e.g., the 5-phenyl or 5-(4-methylphenyl) derivative) tested under identical conditions were available at the time of this analysis.

Anticancer screening Hepatocellular carcinoma Cytotoxicity profiling

RMI-FANCM (MM2) Protein-Protein Interaction Inhibitor Screening Hit

The target compound was screened for inhibitory activity against the RMI-FANCM (MM2) protein-protein interaction, a therapeutic target implicated in alternative lengthening of telomeres (ALT)-positive cancers . Although quantitative inhibition data (IC₅₀ or % inhibition) for this compound in this specific assay were not publicly disclosed, the screen identified the compound as a potential hit within this target class . The benchmark small-molecule inhibitor PIP-199 exhibits an IC₅₀ of 36 µM and a Kd of 3.4 µM against the RMI core complex in this assay, providing a comparator framework for follow-up dose-response studies .

DNA repair inhibition FANCM-RMI PPI ALT-positive cancer

Structural Differentiation: Ortho-Methylphenyl vs. Unsubstituted Phenyl at the 5-Position

The presence of an ortho-methyl substituent on the 5-phenyl ring distinguishes this compound from the unsubstituted phenyl analog N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (MW 287.4 g·mol⁻¹) . The ortho-methyl group introduces a steric buttressing effect that forces the phenyl ring out of coplanarity with the thiadiazole core, increasing the torsional angle and altering the three-dimensional pharmacophore [1]. This steric effect has been shown in related 5-aryl-1,3,4-thiadiazole series to modulate target binding affinity and selectivity, though direct quantitative comparative data between the ortho-tolyl and phenyl analogs are not currently available in public databases.

Structure-activity relationship Steric effects 5-aryl substitution

Physicochemical and Drug-Likeness Profile Relative to In-Class Analogs

The target compound has a calculated logP of approximately 3.86 and a topological polar surface area (tPSA) of 63.3 Ų, with zero violations of Lipinski's Rule of Five . These values place it within the drug-like chemical space typical of orally bioavailable small molecules. Compared to the 5-amino analog N-(5-amino-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, which has a lower logP (estimated ~1.5–2.0) and higher PSA due to the free amine, the ortho-tolyl derivative is significantly more lipophilic, which may influence membrane permeability, plasma protein binding, and tissue distribution [1]. These physicochemical differences are class-level inferences and have not been experimentally validated for this specific compound pair.

Drug-likeness Lipinski parameters Physicochemical properties

Recommended Research and Procurement Application Scenarios for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide


Anticancer Screening Libraries: HepG2 Hepatocellular Carcinoma Profiling

Based on the HepG2 cytotoxicity data generated in a cell-based assay at 33 µM, this compound is suitable for inclusion in focused anticancer screening libraries targeting hepatocellular carcinoma . The moderate activity profile (mean readout ≈ 70.6; n=20) positions the compound as a potential hit for further dose-response characterization, particularly when benchmarked against class-level 5-aryl-1,3,4-thiadiazole leads that exhibit sub-micromolar to low-micromolar IC₅₀ values in HepG2 models [1]. Researchers procuring this compound for HepG2 studies should verify activity in their own assay system using the 33 µM single-concentration data as a reference point.

DNA Repair and ALT-Positive Cancer Target Validation

The compound has been annotated as a screening hit in the RMI-FANCM (MM2) protein-protein interaction assay, a target relevant to ALT-positive cancers that rely on homologous recombination-mediated telomere maintenance . Although quantitative IC₅₀ data are not publicly available, the compound's inclusion in this screen provides a rationale for procurement by groups studying FANCM-RMI inhibition, where it may serve as a tool compound for secondary assays or as a starting point for medicinal chemistry optimization, with the known inhibitor PIP-199 (IC₅₀ = 36 µM) serving as a comparator control [1].

Structure-Activity Relationship (SAR) Studies on 5-Aryl Substitution

For medicinal chemistry teams exploring the impact of aryl substitution at the 5-position of 1,3,4-thiadiazole-2-carboxamides, this compound represents a key SAR probe due to its ortho-methylphenyl group . The steric effect of the ortho-methyl substituent is expected to influence target binding and selectivity compared to unsubstituted phenyl or para-substituted analogs, making this compound a valuable comparator in systematic SAR campaigns [1]. Procurement for SAR studies should be accompanied by the corresponding 5-phenyl and 5-(4-methylphenyl) analogs to enable direct comparative biological evaluation.

Physicochemical Property Benchmarking for Lead Optimization

With a calculated logP of ~3.86 and tPSA of ~63.3 Ų, this compound occupies a favorable drug-like chemical space with zero Ro5 violations, making it a useful benchmark for optimizing the lipophilicity-permeability balance in 1,3,4-thiadiazole lead series [1]. The ortho-tolyl group contributes approximately +1.9–2.4 logP units compared to 5-amino analogs, providing a measurable parameter for property-guided lead optimization .

Quote Request

Request a Quote for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.